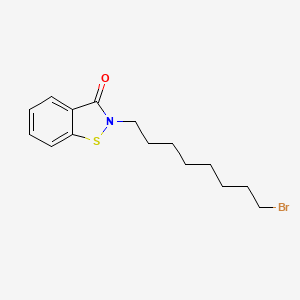
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an 8-bromooctyl side chain attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one typically involves the reaction of 1,2-benzothiazol-3(2H)-one with 8-bromooctyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 8-bromooctyl side chain can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Derivatives of benzothiazoles have been studied for their ability to inhibit enzymes or interact with receptors, which could lead to the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of polymers or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one depends on its specific application and the biological target it interacts with
Binding to Enzymes: Inhibiting the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with essential cellular processes, such as DNA replication or protein synthesis, which can lead to cell death or inhibition of cell growth.
Comparison with Similar Compounds
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one can be compared with other similar compounds, such as:
2-(8-Bromooctyl)-1,3-benzothiazole: Similar structure but with a different position of the bromooctyl side chain.
2-(8-Bromooctyl)-1,2-benzisothiazol-3(2H)-one: Contains an isothiazole ring instead of a benzothiazole ring.
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-thione: Contains a thione group instead of a ketone group.
These compounds share structural similarities but may exhibit different chemical properties and biological activities due to variations in their functional groups and ring structures.
Properties
CAS No. |
191662-31-4 |
|---|---|
Molecular Formula |
C15H20BrNOS |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(8-bromooctyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H20BrNOS/c16-11-7-3-1-2-4-8-12-17-15(18)13-9-5-6-10-14(13)19-17/h5-6,9-10H,1-4,7-8,11-12H2 |
InChI Key |
OQBLTNJPLZNKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


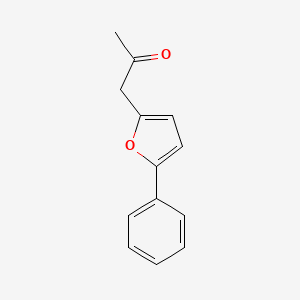
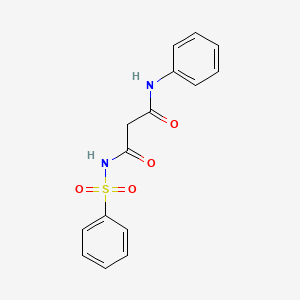
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
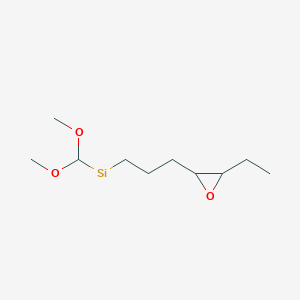
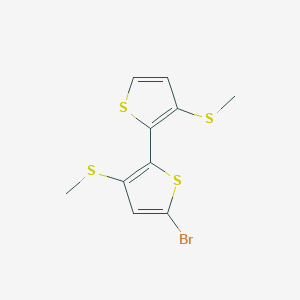
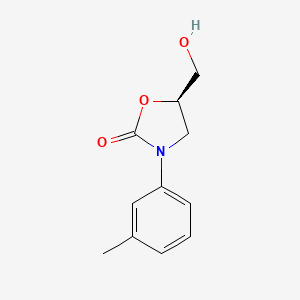
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)


![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)

